molecular formula C21H29N5O2 B3012941 3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one CAS No. 440331-35-1

3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one

Cat. No.: B3012941
CAS No.: 440331-35-1
M. Wt: 383.496
InChI Key: MMORFJOKSXXIRR-UHFFFAOYSA-N
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Description

3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one is a complex organic compound that belongs to the class of benzotriazines. This compound is characterized by the presence of a benzotriazinone core structure, which is further substituted with a cyclohexylpiperazine moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazonoyl chlorides with substituted piperazines in the presence of a base such as triethylamine . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, where nucleophiles like amines or thiols can replace existing substituents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms with altered functional groups.

Scientific Research Applications

3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one lies in its specific substitution pattern and the presence of the benzotriazinone core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c27-20(25-15-13-24(14-16-25)17-7-2-1-3-8-17)11-6-12-26-21(28)18-9-4-5-10-19(18)22-23-26/h4-5,9-10,17H,1-3,6-8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMORFJOKSXXIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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